molecular formula C28H22N2O4S B7697654 (4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7697654
M. Wt: 482.6 g/mol
InChI Key: GJEMLKPFFXCKAM-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a quinoline moiety, a phenylsulfanyl group, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Phenylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated quinoline derivative with a thiophenol.

    Formation of the Oxazole Ring: This can be done through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the quinoline moiety or the oxazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinal chemistry often explores such compounds for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one: can be compared with other oxazole derivatives, quinoline derivatives, and compounds containing phenylsulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4E)-2-(3,4-dimethoxyphenyl)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4S/c1-17-8-7-9-18-14-20(27(30-25(17)18)35-21-10-5-4-6-11-21)15-22-28(31)34-26(29-22)19-12-13-23(32-2)24(16-19)33-3/h4-16H,1-3H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMLKPFFXCKAM-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.